REACTION_CXSMILES
|
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([N:7]2[C:11](=[O:12])[CH:10]=[CH:9][S:8]2)=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:13][C:1]1[CH:2]=[CH:3][C:4]([N:7]2[C:11](=[O:12])[CH:10]=[CH:9][S:8]2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N1SC=CC1=O)C
|
Name
|
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under low pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash silica gel column chromatography (methylene chloride:methanol=50:1 to 20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)N1SC=CC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 104.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |